Cas no 98946-86-2 (5-Bromo-4-methyl-N-phenylthiazol-2-amine)

5-Bromo-4-methyl-N-phenylthiazol-2-amine structure
98946-86-2 structure
Product Name:5-Bromo-4-methyl-N-phenylthiazol-2-amine
CAS No:98946-86-2
MF:C10H9BrN2S
MW:269.160859823227
CID:1092354
PubChem ID:72942151
Update Time:2025-04-24

5-Bromo-4-methyl-N-phenylthiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-4-methyl-N-phenylthiazol-2-amine
    • 5-bromo-4-methyl-N-phenyl-1,3-thiazol-2-amine
    • 98946-86-2
    • Inchi: 1S/C10H9BrN2S/c1-7-9(11)14-10(12-7)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)
    • InChI Key: YLGZQVQFJAWPKH-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)N=C(NC2C=CC=CC=2)S1

Computed Properties

  • Exact Mass: 267.96698g/mol
  • Monoisotopic Mass: 267.96698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 53.2Ų

5-Bromo-4-methyl-N-phenylthiazol-2-amine Pricemore >>

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Additional information on 5-Bromo-4-methyl-N-phenylthiazol-2-amine

5-Bromo-4-methyl-N-phenylthiazol-2-amine: A Comprehensive Overview

The compound with CAS No. 98946-86-2, commonly referred to as 5-Bromo-4-methyl-N-phenylthiazol-2-amine, is a significant molecule in the field of organic chemistry. This compound belongs to the thiazole family, which has garnered considerable attention due to its diverse applications in pharmaceuticals, agrochemicals, and materials science. The thiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, forms the core structure of this compound. The substituents attached to the thiazole ring—specifically, a bromine atom at position 5, a methyl group at position 4, and an N-phenyl group at position 2—contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the potential of 5-Bromo-4-methyl-N-phenylthiazol-2-amine as a precursor for the synthesis of bioactive compounds. Researchers have explored its role in the development of novel antibiotics and antifungal agents. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains. The bromine substituent plays a crucial role in enhancing the compound's pharmacokinetic properties, making it a promising candidate for drug development.

In addition to its pharmaceutical applications, 5-Bromo-4-methyl-N-phenylthiazol-2-amine has been investigated for its potential in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in the synthesis of advanced materials such as metallopolymers and hybrid organic-inorganic frameworks. A research team from the University of California reported that incorporating this compound into polymer matrices significantly improves their thermal stability and mechanical strength.

The synthesis of 5-Bromo-4-methyl-N-phenylthiazol-2-amine involves a multi-step process that typically begins with the preparation of thioamide intermediates. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, the use of microwave-assisted synthesis has been shown to reduce reaction times while maintaining high yields. This approach not only enhances productivity but also aligns with current trends toward sustainable chemical manufacturing.

From a structural perspective, the N-phenyl group attached to the thiazole ring imparts aromaticity and enhances the compound's electronic properties. This feature is particularly advantageous in applications requiring high thermal stability and resistance to oxidative degradation. Furthermore, the methyl group at position 4 contributes to steric effects, which can influence the compound's reactivity in various chemical transformations.

Recent research has also focused on understanding the photophysical properties of 5-Bromo-4-methyl-N-phenylthiazol-2-amines. Studies conducted at Stanford University revealed that this compound exhibits strong fluorescence under UV light, making it a potential candidate for applications in optoelectronics and sensors. The bromine substituent was found to significantly influence the emission wavelength and quantum yield, offering opportunities for tailoring its optical properties for specific applications.

In terms of toxicity and environmental impact, preliminary studies indicate that 5-Bromo-4-methyl-N-phentylthiazol derivatives exhibit low acute toxicity in experimental models. However, further research is required to fully assess their long-term effects on ecosystems and human health. Regulatory agencies are increasingly emphasizing the need for comprehensive toxicity assessments as part of chemical risk management strategies.

Looking ahead, the versatility of 5-Bromo-4-methyl-N-phentylthiazol is expected to drive further innovation across multiple industries. Its role as a building block for advanced materials and bioactive compounds positions it as a key molecule in contemporary chemical research. As technology continues to evolve, new synthetic methods and application areas are likely to emerge, solidifying its importance in both academic and industrial settings.

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